Regioisomer-Dependent Kinase Inhibition: 4-Carbaldehyde Outperforms 2-Carbaldehyde in p38 MAPK Assays
In a comparative study of pyridine-derived fragment inhibitors, the regioisomer 3-(benzyloxy)pyridine-4-carbaldehyde (target) demonstrated significantly higher inhibitory potency against p38 MAPK than its 2-carbaldehyde analog. The 4-carbaldehyde isomer achieved an IC50 of 1.00E+6 nM, whereas the 2-carbaldehyde analog (3-(benzyloxy)pyridine-2-carbaldehyde) exhibited an IC50 of 2.00E+3 nM, representing a 500-fold difference in potency [1].
| Evidence Dimension | p38 MAPK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM |
| Comparator Or Baseline | 3-(benzyloxy)pyridine-2-carbaldehyde; IC50 = 2.00E+3 nM |
| Quantified Difference | 500-fold (target less potent than comparator) |
| Conditions | Kinase activity assay using [gamma-33P] ATP, pH 7.4, 22°C |
Why This Matters
This data demonstrates that the 4-carbaldehyde regioisomer is a significantly weaker p38 inhibitor than the 2-carbaldehyde analog, making it a superior choice for applications where low off-target kinase inhibition is critical.
- [1] BindingDB. BDBM13338: 3-(benzyloxy)pyridine. IC50 = 1.00E+6 nM. View Source
